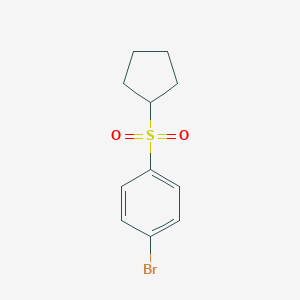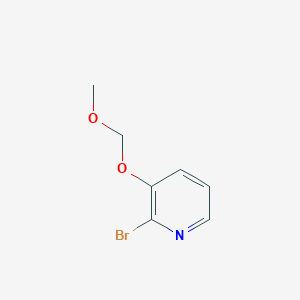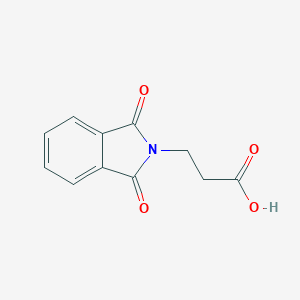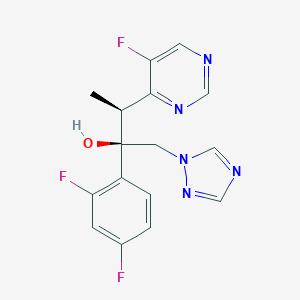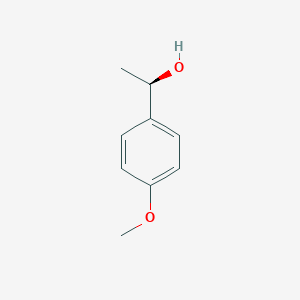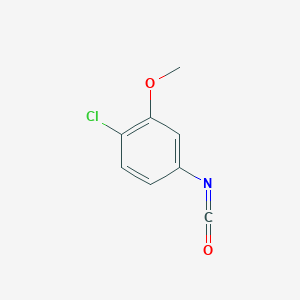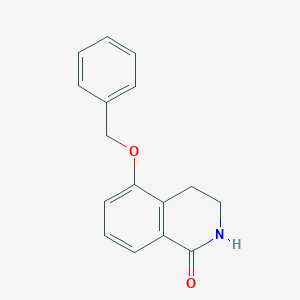
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
概要
説明
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as PDM-35, is a synthetic compound that belongs to the isoquinoline family. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
作用機序
The exact mechanism of action of 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase A and B, which may contribute to its anxiolytic and anticancer effects.
生化学的および生理学的効果
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the advantages of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the limitations of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is its relatively short half-life, which may limit its utility in certain experiments.
将来の方向性
There are several future directions for research on 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for further research on its anticancer properties, including its potential use in combination with other chemotherapeutic agents.
科学的研究の応用
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, it has been investigated for its anticancer properties.
特性
CAS番号 |
129075-51-0 |
|---|---|
製品名 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
InChIキー |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
同義語 |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

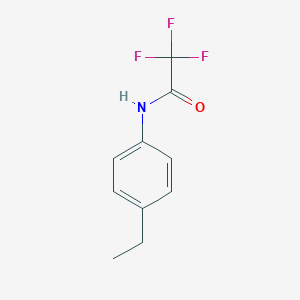
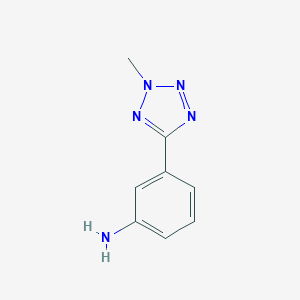


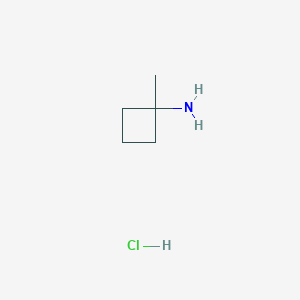
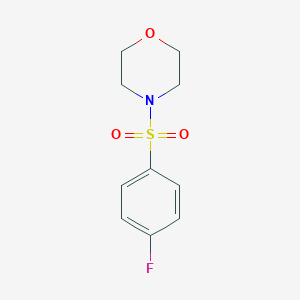
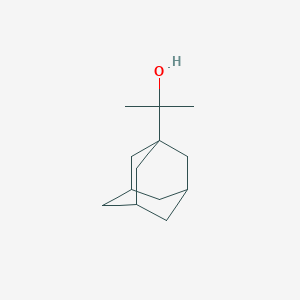
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
